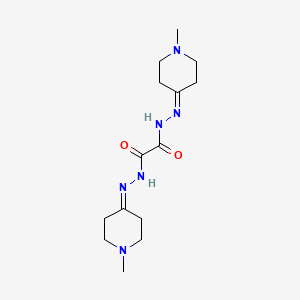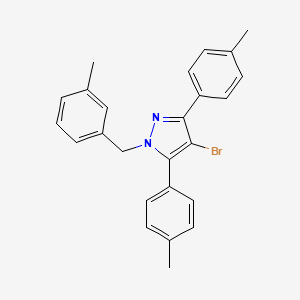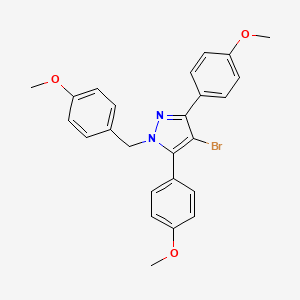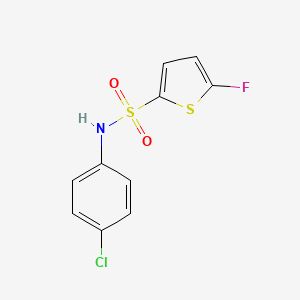
N'~1~,N'~2~-bis(1-methylpiperidin-4-ylidene)ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~2~-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ETHANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two tetrahydropyridinylidene groups attached to an ethanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ETHANEDIHYDRAZIDE typically involves the reaction of 1-methyltetrahydro-4(1H)-pyridinylidene with ethanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~2~-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ETHANEDIHYDRAZIDE involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ETHANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions result in the formation of new compounds with modified functional groups.
Scientific Research Applications
N’~1~,N’~2~-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ETHANEDIHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~2~-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ETHANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE
- N’~1~,N’~2~-BIS[(4-METHYLPHENYL)SULFONYL]ETHANEDIHYDRAZIDE
- N’~1~,N’~2~-BIS[(1-NAPHTHYL)METHYLIDENE]ETHANEDIHYDRAZIDE
Uniqueness
N’~1~,N’~2~-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ETHANEDIHYDRAZIDE stands out due to its unique tetrahydropyridinylidene groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H24N6O2 |
|---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
N,N'-bis[(1-methylpiperidin-4-ylidene)amino]oxamide |
InChI |
InChI=1S/C14H24N6O2/c1-19-7-3-11(4-8-19)15-17-13(21)14(22)18-16-12-5-9-20(2)10-6-12/h3-10H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
CYLYIQUBODQZNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NN=C2CCN(CC2)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924274.png)
![ethyl 1-{(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxylate](/img/structure/B14924280.png)
![3-(1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14924301.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B14924309.png)
![N-(4-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924314.png)
![Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B14924320.png)
![5-[(4-bromophenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)furan-2-carboxamide](/img/structure/B14924322.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide](/img/structure/B14924332.png)

![4-bromo-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14924347.png)
![Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924348.png)
![3-[(acetyloxy)methyl]-7-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14924353.png)


